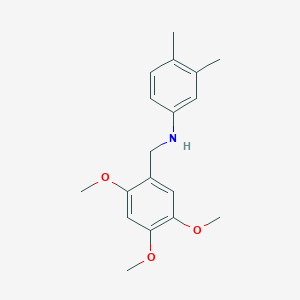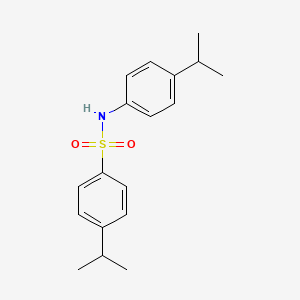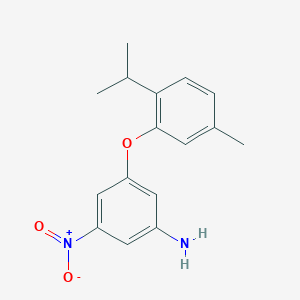
4-(acetylamino)-N-(2,4-difluorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(acetylamino)-N-(2,4-difluorophenyl)benzamide, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DFB belongs to the class of benzamide derivatives and has been found to exhibit significant pharmacological properties.
作用机制
The mechanism of action of 4-(acetylamino)-N-(2,4-difluorophenyl)benzamide is not fully understood. However, it has been suggested that 4-(acetylamino)-N-(2,4-difluorophenyl)benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
4-(acetylamino)-N-(2,4-difluorophenyl)benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. 4-(acetylamino)-N-(2,4-difluorophenyl)benzamide has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
实验室实验的优点和局限性
4-(acetylamino)-N-(2,4-difluorophenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits significant pharmacological properties, making it an attractive target for drug development. However, 4-(acetylamino)-N-(2,4-difluorophenyl)benzamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 4-(acetylamino)-N-(2,4-difluorophenyl)benzamide has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.
未来方向
There are several future directions for research on 4-(acetylamino)-N-(2,4-difluorophenyl)benzamide. One area of research could focus on the development of more efficient synthesis methods for 4-(acetylamino)-N-(2,4-difluorophenyl)benzamide. Another area of research could focus on the optimization of 4-(acetylamino)-N-(2,4-difluorophenyl)benzamide for use as a therapeutic agent in cancer treatment. Additionally, more studies are needed to investigate the pharmacokinetics and toxicity of 4-(acetylamino)-N-(2,4-difluorophenyl)benzamide in vivo. Finally, further research could explore the potential applications of 4-(acetylamino)-N-(2,4-difluorophenyl)benzamide in other areas of medicine, such as anti-inflammatory and antiviral therapy.
Conclusion
In conclusion, 4-(acetylamino)-N-(2,4-difluorophenyl)benzamide, or 4-(acetylamino)-N-(2,4-difluorophenyl)benzamide, is a chemical compound that has significant potential applications in the field of medicinal chemistry. Its pharmacological properties, including its anticancer activity, anti-inflammatory effects, and antiviral properties, make it an attractive target for drug development. While there are some limitations to working with 4-(acetylamino)-N-(2,4-difluorophenyl)benzamide in lab experiments, further research on its synthesis, mechanism of action, and potential therapeutic applications could lead to significant advances in medicine.
合成方法
The synthesis of 4-(acetylamino)-N-(2,4-difluorophenyl)benzamide involves the reaction of 2,4-difluoroaniline with acetic anhydride and benzoyl chloride. The resulting product is then purified using column chromatography to obtain pure 4-(acetylamino)-N-(2,4-difluorophenyl)benzamide. This method has been found to be efficient and yields high-quality 4-(acetylamino)-N-(2,4-difluorophenyl)benzamide with good purity.
科学研究应用
4-(acetylamino)-N-(2,4-difluorophenyl)benzamide has been found to exhibit significant pharmacological properties and has potential applications in the field of medicinal chemistry. It has been extensively studied for its anticancer activity and has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 4-(acetylamino)-N-(2,4-difluorophenyl)benzamide has also been found to exhibit anti-inflammatory, antifungal, and antiviral properties.
属性
IUPAC Name |
4-acetamido-N-(2,4-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2/c1-9(20)18-12-5-2-10(3-6-12)15(21)19-14-7-4-11(16)8-13(14)17/h2-8H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLSQEARPBRNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(acetylamino)-N-(2,4-difluorophenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[(cycloheptylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5704812.png)
![N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5704814.png)






![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5704860.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5704864.png)
![N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide](/img/structure/B5704872.png)
